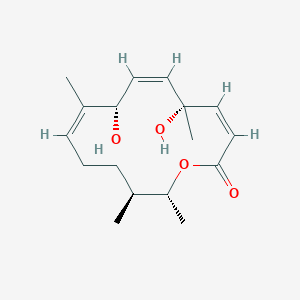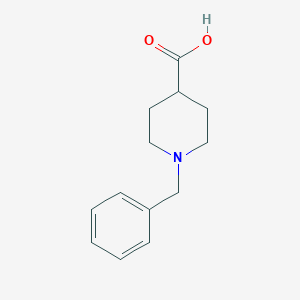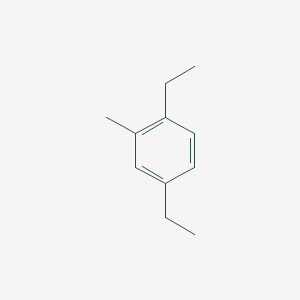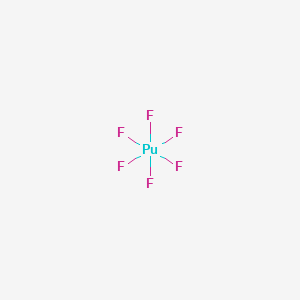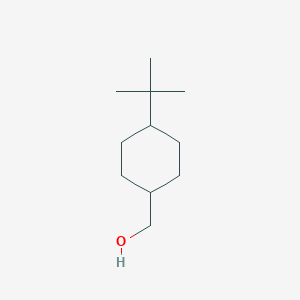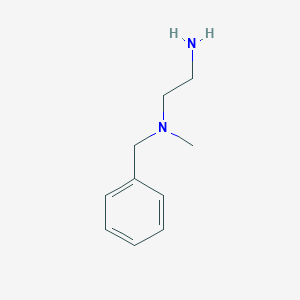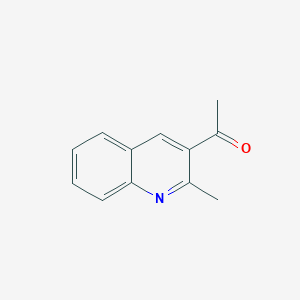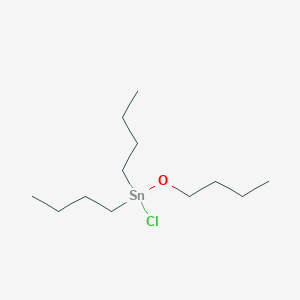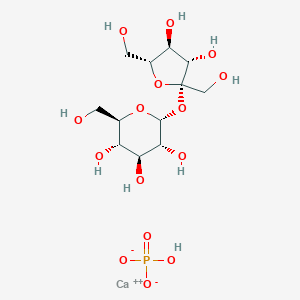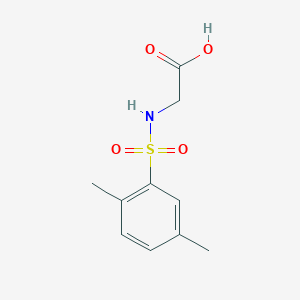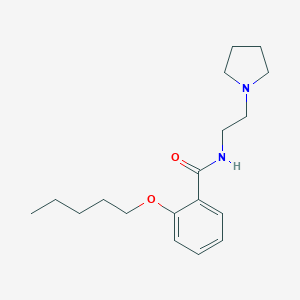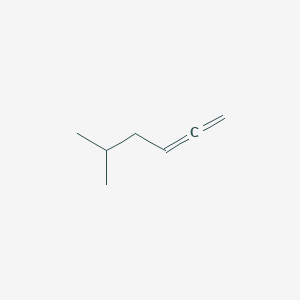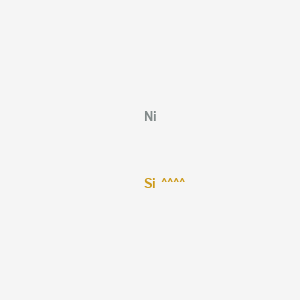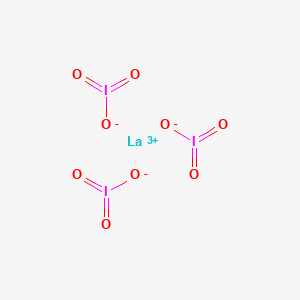
Lanthanum triiodate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lanthanum triiodate is a rare earth compound that has been gaining attention in scientific research due to its unique properties. It is a white, crystalline powder that is insoluble in water and has a high melting point. Lanthanum triiodate is composed of lanthanum, a rare earth element, and iodate, a polyatomic ion.
Aplicaciones Científicas De Investigación
Lanthanum triiodate has been studied for its potential applications in a variety of scientific fields. In materials science, it has been used as a precursor for the synthesis of lanthanum-based perovskite materials, which have potential applications in catalysis, photovoltaics, and energy storage. In environmental science, it has been studied for its potential use in removing radioactive iodine from contaminated water. In biomedicine, it has been investigated for its potential use as a contrast agent in medical imaging.
Mecanismo De Acción
The mechanism of action of lanthanum triiodate is not well understood. However, it is believed that it may interact with iodine-containing compounds, such as thyroid hormones, due to its high affinity for iodine.
Efectos Bioquímicos Y Fisiológicos
Lanthanum triiodate has been shown to have minimal toxicity in animal studies. However, its effects on human health are not well understood. It is important to note that lanthanum triiodate should not be used for drug purposes, as it has not been approved by regulatory agencies for this use.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using lanthanum triiodate in lab experiments is its high purity, which makes it useful for synthesizing other compounds. However, its low solubility in water can make it difficult to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for research on lanthanum triiodate. One area of interest is the development of lanthanum-based perovskite materials for use in energy storage and conversion. Another area of interest is the use of lanthanum triiodate as a contrast agent in medical imaging. Additionally, further studies are needed to understand the mechanism of action and potential health effects of lanthanum triiodate.
Métodos De Síntesis
Lanthanum triiodate can be synthesized using a variety of methods, including solid-state reactions and precipitation methods. One common method involves reacting lanthanum oxide with iodine pentoxide in air at high temperatures. Another method involves adding a solution of lanthanum nitrate to a solution of sodium iodate and then heating the mixture to form lanthanum triiodate precipitate.
Propiedades
Número CAS |
13870-19-4 |
|---|---|
Nombre del producto |
Lanthanum triiodate |
Fórmula molecular |
I3LaO9 |
Peso molecular |
663.61 g/mol |
Nombre IUPAC |
lanthanum(3+);triiodate |
InChI |
InChI=1S/3HIO3.La/c3*2-1(3)4;/h3*(H,2,3,4);/q;;;+3/p-3 |
Clave InChI |
BULVJAIIOVREOT-UHFFFAOYSA-K |
SMILES |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[La+3] |
SMILES canónico |
[O-]I(=O)=O.[O-]I(=O)=O.[O-]I(=O)=O.[La+3] |
Otros números CAS |
13870-19-4 |
Sinónimos |
lanthanum triiodate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



